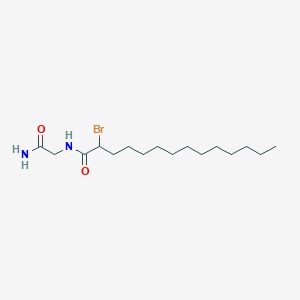

2-Bromo-myristoyl-glycinamide

Description

2-Bromo-myristoyl-glycinamide is a synthetic brominated fatty acyl amide derivative. Its structure combines a myristoyl (C14) fatty acid chain modified with a bromine atom at the 2-position, linked to glycinamide via an amide bond.

Properties

CAS No. |

134764-29-7 |

|---|---|

Molecular Formula |

C16H31BrN2O2 |

Molecular Weight |

363.33 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-bromotetradecanamide |

InChI |

InChI=1S/C16H31BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16(21)19-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21) |

InChI Key |

YLYYKUPMRFKGEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |

Synonyms |

2-Bromo-myristoyl-glycinamide |

Origin of Product |

United States |

Comparison with Similar Compounds

The comparison focuses on brominated acyl amides, pyridine derivatives, and related fatty acid conjugates. Structural similarities (e.g., bromine substitution, acyl chain length, and amide linkages) influence physicochemical properties, reactivity, and biological activity.

Structural and Functional Analogues

a) 2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at the 2-position of a pyridine ring with a methyl group at the 3-position.

- Key Differences: Unlike 2-Bromo-myristoyl-glycinamide, this compound lacks an acyl-amphipathic chain, resulting in lower hydrophobicity and distinct reactivity. Its applications are primarily in organometallic catalysis or as a ligand .

b) Brominated Pyrimidine Derivatives (e.g., CAS 404844-11-7)

- Structure: Bromine on a pyrimidine ring coupled with aryl-amino and benzamide groups.

- Key Differences : These compounds share bromine-mediated electrophilic reactivity but differ in aromaticity and functional groups. They are often used as kinase inhibitors or anticancer agents, whereas this compound’s lipidic structure suggests membrane-targeting applications .

- Similarity Metrics : Structural similarity to this compound is estimated at ~58% based on shared bromine and amide motifs .

c) Long-Chain Brominated Amides (e.g., CAS 61948-86-5)

- Structure : Brominated C12–C16 acyl chains linked to amides.

- Key Differences : Similar hydrophobicity and chain length to this compound, but variations in head-group chemistry (e.g., methylbenzamide vs. glycinamide) alter solubility and target specificity.

- Similarity Metrics : ~56–59% similarity, driven by bromine position and acyl chain length .

Physicochemical Properties (Hypothetical Comparison)

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.